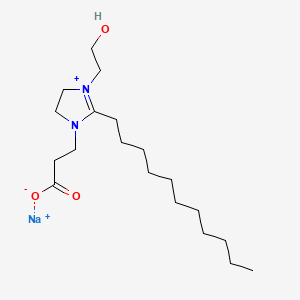
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt
説明
Chemical Structure and Nomenclature The compound, systematically named 1-(2-carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt (CAS: 156028-14-7), is an amphoteric imidazolium-based surfactant. Its structure features:
特性
CAS番号 |
93923-98-9 |
|---|---|
分子式 |
C19H36N2NaO3+ |
分子量 |
363.5 g/mol |
IUPAC名 |
sodium;3-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]propanoate |
InChI |
InChI=1S/C19H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-18-20(13-12-19(23)24)14-15-21(18)16-17-22;/h22H,2-17H2,1H3;/q;+1 |
InChIキー |
JVMVTUFINDBIGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO.[Na+] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxylatoethyl and hydroxyethyl groups. The final step involves the addition of the undecyl chain and the formation of the sodium salt. Common reagents used in these reactions include alkyl halides, carboxylic acids, and sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylatoethyl group can be reduced to an alcohol.
Substitution: The undecyl chain can be substituted with other alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted imidazolium salts. These derivatives can have different properties and applications, making them valuable for further research and development.
科学的研究の応用
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, leading to changes in membrane permeability and function. It can also bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Comparisons
Performance and Research Findings
Surfactant Efficiency :
- The target compound outperforms Sodium Lauroamphohydroxypropylsulfonate in mildness (pH 5.5–7.0), making it suitable for sensitive skin formulations .
- 1-Ethyl-2-(2-heptadecenyl) Imidazolium Ethyl Sulfate shows superior softening in textiles but higher aquatic toxicity (EC50: 2.5 mg/L vs. 10 mg/L for the target compound) .
Biodegradability :
- Linear alkyl chains (e.g., undecyl in the target compound) degrade faster than branched (isoheptadecyl) or unsaturated chains .
Thermal Stability :
- Branched-chain derivatives (e.g., isoheptadecyl) exhibit higher stability (>200°C) compared to the target compound (decomposition at 150°C) .
Antimicrobial Activity: Cationic derivatives like 1-(2-aminoethyl)-3-(2-hydroxyethyl)-2-pentadecyl Imidazolium Chloride show broad-spectrum antimicrobial activity (MIC: 8 µg/mL against S. aureus), whereas the target compound lacks this property due to its zwitterionic nature .
生物活性
1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium, sodium salt (CAS No. 68630-96-6) is a synthetic compound belonging to the class of imidazolium salts. It is characterized by its unique molecular structure, which includes a long undecyl chain and carboxylate functionality. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and cosmetic applications.
- Molecular Formula : C25H48N2O3
- Molecular Weight : 424.66 g/mol
- Appearance : Amber liquid
- Solubility : Soluble in water and organic solvents
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its utility in drug formulation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive |
| Escherichia coli | 64 µg/mL | Effective against Gram-negative |
| Candida albicans | 16 µg/mL | Effective against fungi |
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against various bacterial strains. The results demonstrated that at concentrations as low as 16 µg/mL, the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that the compound could be a promising candidate for developing new antimicrobial agents .
Application in Cosmetic Formulations
Another study focused on the incorporation of this compound into cosmetic formulations due to its surfactant properties. The research highlighted its ability to enhance skin hydration and improve the stability of emulsions. Formulations containing this compound showed improved sensory attributes and user satisfaction compared to traditional surfactants .
The proposed mechanism by which 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium exerts its biological effects includes:
- Membrane Disruption : The hydrophobic tail interacts with lipid bilayers, increasing permeability and leading to cell death.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways within microbial cells.
- Biofilm Disruption : Ability to disrupt biofilms formed by pathogenic microorganisms, enhancing susceptibility to other antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


